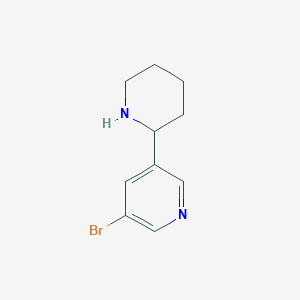

3-Bromo-5-(piperidin-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

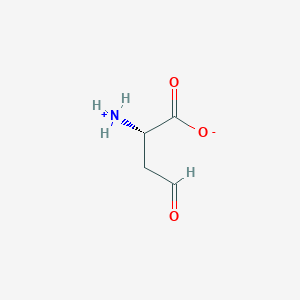

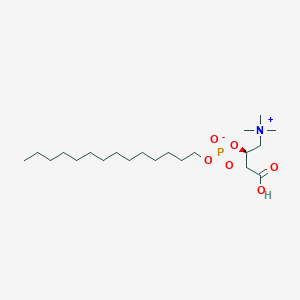

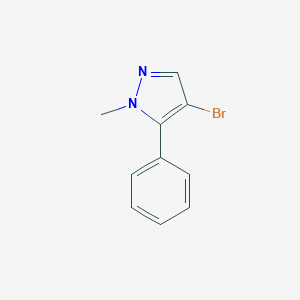

The compound "3-Bromo-5-(piperidin-2-yl)pyridine" is a brominated pyridine derivative that incorporates a piperidine moiety. This structure is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both the pyridine and piperidine rings suggests that this compound could serve as a versatile intermediate for the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for preparing azolyl piperidines, which are structurally similar to the compound of interest, involves the arylation of azoles with bromopyridines followed by reduction of the pyridine ring . Additionally, piperidine-mediated cyclization has been used to synthesize chromeno[2,3-b]pyridine derivatives, indicating that piperidine can act as a catalyst or reactant in the formation of complex heterocycles . These methods could potentially be adapted for the synthesis of "3-Bromo-5-(piperidin-2-yl)pyridine."

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been studied using X-ray diffraction (XRD) and density functional theory (DFT) . These techniques provide insight into the geometry and electronic structure of such compounds, which is essential for understanding their reactivity and properties. The molecular structure of "3-Bromo-5-(piperidin-2-yl)pyridine" would likely exhibit similar characteristics, such as intermolecular interactions and electronic distribution, which could be investigated using these methods.

Chemical Reactions Analysis

Brominated pyridines are known to undergo various chemical reactions, particularly carbon-carbon coupling, which is a cornerstone in organic synthesis . The bromine atom in "3-Bromo-5-(piperidin-2-yl)pyridine" would be expected to act as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the presence of the piperidine ring could enable transformations such as ring expansion or oxidation, as seen in the conversion of bromomethylpyrrolidines to piperidin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be predicted using computational methods such as DFT. These properties include spectroscopic characteristics, reactivity, and nonlinear optical properties . For example, the bioactivity of similar compounds has been confirmed through experimental studies, suggesting that "3-Bromo-5-(piperidin-2-yl)pyridine" could also exhibit biological activity . Additionally, the compound's reactivity can be assessed by mapping its molecular electrostatic potential (MEP), which provides information on the regions of the molecule that are prone to nucleophilic and electrophilic attacks .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Drug Discovery

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

-

Chemical Synthesis

- Piperidines are used as building blocks and reagents in synthesizing organic compounds .

- They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- An example of functionalized chemoselective piperidine synthesis combining multiple stages in one has been proposed .

-

Natural Compounds

- Piperine is a true alkaloid having a piperidine moiety, found in plants of the Piperaceae family .

- It shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

- The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .

-

Anticancer Agents

-

Antidepressant Agents

-

Inhibitors of Collagen Prolyl-4-Hydroxylase

-

Chemodivergent Synthesis

- Piperidine derivatives, including “3-Bromo-5-(piperidin-2-yl)pyridine”, can be used in chemodivergent synthesis . For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

-

Antioxidant Agents

-

Antimicrobial Agents

-

Analgesic Agents

-

Anti-Inflammatory Agents

Zukünftige Richtungen

The future directions for “3-Bromo-5-(piperidin-2-yl)pyridine” could involve further exploration of its synthesis, chemical properties, and potential applications. Pyridine derivatives are found in numerous bioactive molecules and have diverse functional groups, indicating their potential for various applications .

Eigenschaften

IUPAC Name |

3-bromo-5-piperidin-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOMWRSTHXDLLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398064 |

Source

|

| Record name | 3-bromo-5-(piperidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(piperidin-2-yl)pyridine | |

CAS RN |

179119-97-2 |

Source

|

| Record name | 3-bromo-5-(piperidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B178428.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)